Methylnaltrexone bromide, (17S)-

Description

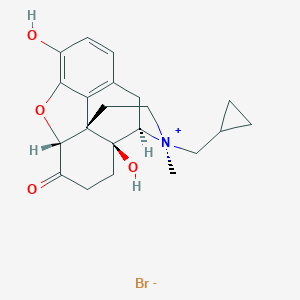

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGIYSGOEZJNBE-LHJYHSJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916045-21-1 | |

| Record name | Methylnaltrexone bromide, (17S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916045211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLNALTREXONE BROMIDE, (17S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDW853B60I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Methylnaltrexone Bromide

Fundamental Synthetic Routes to Methylnaltrexone (B1235389) Bromide

The journey from the parent molecule, naltrexone (B1662487), to its quaternary ammonium (B1175870) salt, Methylnaltrexone bromide, involves key chemical transformations. These routes have been refined over time to improve yield, purity, and stereoselectivity.

Utilization of Naltrexone and its Derivatives as Precursors

The primary and most direct precursor for the synthesis of Methylnaltrexone bromide is naltrexone. chemdad.com Naltrexone, a well-established opioid antagonist, provides the core morphinan (B1239233) structure necessary for the final product. The synthesis typically begins with naltrexone hydrochloride, which is often converted to the free base before subsequent reactions. google.com

In some synthetic strategies, derivatives of naltrexone are employed to facilitate the reaction or to improve the yield and purity of the final product. For instance, the phenolic hydroxyl group at the 3-position of naltrexone can be protected to prevent unwanted side reactions during the methylation of the nitrogen atom. justia.com Common protecting groups include tert-butyldimethylsilyl, which can be introduced by reacting naltrexone with tert-butyldimethylchlorosilane. google.comcjph.com.cn Another approach involves the use of naltrexone ethyl carbonate. google.com

Quaternization Reactions: Mechanistic Aspects and Bromomethane (B36050) Chemistry

The crucial step in the synthesis of Methylnaltrexone bromide is the quaternization of the tertiary amine in the naltrexone molecule. This reaction involves the addition of a methyl group to the nitrogen atom, converting it into a quaternary ammonium cation. chemdad.commedkoo.com

The most common methylating agent used for this purpose is bromomethane (methyl bromide). chemdad.comgoogle.com The reaction is typically carried out in a suitable solvent, such as 1-methyl-2-pyrrolidinone (B7775990) or a dipolar aprotic solvent. chemdad.comgoogle.com The mechanism involves the nucleophilic attack of the nitrogen atom of naltrexone on the electrophilic methyl group of bromomethane, resulting in the formation of the N-methylnaltrexone cation and a bromide anion. chemdad.com

Other methylating agents that have been explored include methyl iodide and dimethyl sulfate (B86663). cjph.com.cngoogle.com When methyl iodide is used, an ion exchange step is necessary to replace the iodide with bromide. cjph.com.cn If dimethyl sulfate is the methylating agent, the resulting methyl sulfate salt is typically converted to the bromide salt. google.com

A key challenge in this step is to avoid O-alkylation at the phenolic hydroxyl group. chemdad.com Protecting the hydroxyl group, as mentioned earlier, is one strategy to circumvent this issue. justia.com Alternatively, reaction conditions can be optimized to favor N-alkylation. chemdad.com

Development of Novel Synthetic Pathways and Intermediates

Research has focused on developing more efficient and industrially scalable synthetic routes for Methylnaltrexone bromide. One notable advancement is the development of a "one-pot" process. google.com This approach simplifies the procedure by performing multiple reaction steps in the same reactor without isolating the intermediate compounds. For example, naltrexone can be reacted with a methylating agent, and the resulting salt can be directly converted to Methylnaltrexone bromide in the same reaction mixture. google.com

Novel intermediates have also been synthesized to streamline the process. For instance, the synthesis of (R)-3-[(t-butyldimethylsilyl) oxy]-17-cyclopropylmethyl-4,5a-epoxy-14-hydroxy-6-(1,3-dioxolane-2-yl)-N-methylmorphinanium iodide has been reported as an intermediate, which is then hydrolyzed and subjected to ion exchange to yield the final product. cjph.com.cn

Stereoselective Synthesis and Isolation of Methylnaltrexone Bromide Isomers

The quaternization of the nitrogen atom in naltrexone creates a new chiral center, leading to the formation of two possible stereoisomers: (17R)-Methylnaltrexone and (17S)-Methylnaltrexone. The biological activity of these isomers differs significantly, making stereoselective synthesis a critical aspect of producing the desired (17S)-isomer. nih.gov

Strategies for the Preparation of (17S)-Methylnaltrexone Bromide

The stereochemical outcome of the quaternization reaction is influenced by the direction of attack of the methylating agent on the nitrogen atom. The (17S)-isomer is generally the major product when naltrexone is directly methylated. nih.gov This is attributed to the steric hindrance posed by the cyclopropylmethyl group, which directs the incoming methyl group to the opposite face of the nitrogen atom.

To enhance the stereoselectivity towards the (17S)-isomer, various strategies have been employed. One approach involves the use of a protected naltrexone derivative, such as 3-O-protected-naltrexone. justia.com Methylation of this intermediate has been shown to yield the (R)-MNTX salt, which upon deprotection and ion exchange can provide the desired isomer. justia.com It is important to note that the R/S designation at the nitrogen can be dependent on the specific synthetic route and the point at which the stereochemistry is assigned.

Control of Stereochemistry at the Quaternized Nitrogen

Controlling the stereochemistry at the newly formed chiral nitrogen center is paramount for obtaining the biologically active (17S)-isomer. Studies have shown that the diastereoisomer obtained by the methylation of the N-allyl substituted tertiary amine (naltrexone) is the potent form. nih.gov Conversely, the diastereoisomer formed by reacting the N-methyl substituted tertiary amine with an allyl halide exhibits negligible antagonist activity. nih.gov

The choice of the methylating agent and reaction conditions can influence the stereochemical outcome. While direct methylation of naltrexone predominantly yields the (17S)-isomer, careful optimization of the process is necessary to achieve high diastereomeric excess. nih.gov The isolation and purification of the desired isomer are also crucial steps, often involving crystallization techniques to separate the (17S)-isomer from any unwanted (17R)-isomer. google.com

Research into Process Optimization and Purity Enhancements

The synthesis of Methylnaltrexone bromide, a quaternary ammonium cation, presents unique challenges that necessitate rigorous process optimization and the development of advanced purity enhancement techniques. Research in this area is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Key areas of investigation include the identification and control of impurities generated during synthesis and addressing the complexities of scaling the process for industrial production.

The control of impurities is a critical aspect of the synthesis of Methylnaltrexone bromide. Impurities can arise from starting materials, intermediates, by-products, and degradation products. google.comepo.org Regulatory standards set strict limits on the levels of these impurities; for instance, specifications may require that the starting material naltrexone hydrochloride not exceed 0.4%, any single unknown impurity not exceed 0.1%, and the total sum of all impurities not exceed 1% of the sample. google.com

High-performance liquid chromatography (HPLC) is a primary analytical technique employed for the detection and quantification of these related substances. google.com The development of robust HPLC methods is essential for separating Methylnaltrexone bromide from both known and unknown impurities, thereby enabling effective quality control throughout the synthesis process and for the final product. google.com These methods must be validated for specificity, durability, detection limits, and solution stability to ensure accurate and reliable results. google.com

Research has focused on identifying and characterizing specific impurities to develop effective mitigation strategies. During the synthesis, several key process-related impurities are monitored. google.com A significant degradation product has also been identified during stability studies of (R)-N-methylnaltrexone bromide, which can be isolated and characterized using techniques like liquid chromatography-mass spectrometry (LC/MS). epo.org The synthesis of reference standards for known impurities, such as Delta-7 methylnaltrexone bromide, is also a crucial step, as it allows for accurate identification and quantification during routine quality control analysis. google.com One synthetic approach, involving condensation, etherification, methylation, hydrolysis, and ion exchange, has been reported to yield Methylnaltrexone bromide with a purity exceeding 99% as determined by HPLC, indicating successful impurity mitigation. cjph.com.cn

Table 1: Common Impurities in the Synthesis of (17S)-Methylnaltrexone Bromide

| Impurity Name | Type | Notes |

| Naltrexone hydrochloride | Starting Material | A key process-related impurity that is carefully monitored. google.com |

| 17-(cyclopropylmethyl)-4,5α-epoxy-3,14-dihydroxy-6-(1,3-dioxolan-2-yl)morphinan | Intermediate | An intermediate formed during certain synthetic routes. google.com |

| 3-[(tert-butyldimethylsilyl)oxy]-17-(cyclopropylmethyl)-4,5α-epoxy-14-hydroxy-6-(1,3-dioxolan-2-yl)morphinan | Intermediate | A protected intermediate from a specific synthetic pathway. google.com |

| 3-[(tert-butyldimethylsilyl)oxy]-17-(cyclopropylmethyl)-4,5α-epoxy-14-hydroxy-6-(1,3-dioxolan-2-yl)-N-methylmorphinanium iodide | Intermediate | The immediate precursor before deprotection and ion exchange in some syntheses. google.com |

| Delta-7 methylnaltrexone bromide | By-product/Impurity | An impurity for which reference standards are synthesized for analytical purposes. google.com |

| (S)-N-methylnaltrexone bromide | Stereoisomer | The undesired S-isomer which may be formed during methylation. epo.orggoogle.com |

This table is generated based on data from multiple sources.

Translating the synthesis of Methylnaltrexone bromide from the laboratory to an industrial scale introduces a distinct set of challenges that require specific solutions to ensure a commercially viable and robust manufacturing process.

A critical challenge in the synthesis is controlling the stereochemistry at the quaternary nitrogen atom. The methylation of naltrexone can produce both the desired (R) and the undesired (S) stereoisomers. google.com Since the biological activity can differ between stereoisomers, achieving high stereoselectivity is paramount.

Solutions to these challenges have been a major focus of process development research. To address purity and stereoisomeric content, purification techniques are critical. Multiple recrystallizations of the final product have been shown to be an effective method for purifying the (R)-isomer of Methylnaltrexone bromide, yielding a product that is highly enriched in the desired stereoisomer and substantially free of the (S)-isomer. google.com One process, for instance, can yield a recrystallized product that is greater than 98% pure R-MNTX. google.com

To overcome supply chain hurdles and leverage specialized chemical expertise, vertical integration has been identified as a key strategy. Companies with experience in producing the naltrexone precursor and with established know-how in the complex chemistry required can ensure a more secure and efficient supply chain for large-scale commercial production. noramco.com The development of synthetic routes with reaction parameters amenable to industrial scale-up, such as those that can be performed at atmospheric pressure and controlled temperatures (e.g., 65-75°C), is also highly desirable. google.com Furthermore, post-synthesis processing steps, such as treating the crude product to remove undesired phenolic O-alkylated side-products, are essential for achieving the required purity on an industrial scale. chemdad.com

Table 2: Challenges and Solutions in the Industrial Scale Synthesis of (17S)-Methylnaltrexone Bromide

| Challenge | Solution(s) |

| Complex Multi-Step Synthesis | Development of optimized and streamlined synthetic routes. noramco.com Leveraging institutional expertise in complex alkaloid chemistry. noramco.com |

| Difficult-to-Source Starting Material | Vertical integration of the supply chain to ensure a reliable source of the key alkaloid starting material. noramco.com |

| Stereochemical Control | Development of stereoselective synthetic routes. google.com Purification via multiple recrystallizations to enrich the desired (R)-stereoisomer. google.com |

| Impurity Profile Control | Implementation of post-synthesis purification steps to remove by-products. chemdad.com Development of robust analytical methods for quality control. google.comgoogle.com |

| Process Yield | Optimization of reaction conditions and purification methods to maximize overall yield. chemdad.com |

This table is generated based on data from multiple sources.

Molecular and Cellular Pharmacology Preclinical Investigations

Opioid Receptor Binding Kinetics and Affinity Profiling

Methylnaltrexone (B1235389) bromide functions as a selective and competitive antagonist at the mu-opioid receptor. europa.eueuropa.eumedsafe.govt.nz Its primary mechanism involves blocking mu-opioid receptors in the gastrointestinal (GI) tract. patsnap.com Opioids induce constipation by binding to these receptors, which leads to decreased GI motility and increased fluid absorption. patsnap.com By competitively binding to these peripheral mu-opioid receptors, methylnaltrexone bromide reverses these effects, restoring normal intestinal movement without affecting the central nervous system's pain relief pathways. patsnap.comwikipedia.org This selectivity is a key feature of its pharmacological profile. patsnap.com

In vitro studies have determined the inhibition constant (Ki) of methylnaltrexone bromide for the mu-opioid receptor to be approximately 28 nM. europa.eueuropa.eu This demonstrates a high affinity for the mu-opioid receptor. The antagonism is competitive, meaning it directly competes with opioid agonists for the same binding sites on the receptor. medsafe.govt.nz The positive charge of the quaternary amine in methylnaltrexone bromide's structure increases its polarity and water solubility, which limits its ability to cross the blood-brain barrier. patsnap.comnih.gov

While methylnaltrexone bromide shows high selectivity for the mu-opioid receptor, it also exhibits some affinity for other opioid receptor subtypes. europa.eu Studies have shown that it has an 8-fold lower potency for kappa-opioid receptors compared to mu-opioid receptors, with a reported Ki of 230 nM. europa.eueuropa.eu Its affinity for delta-opioid receptors is significantly lower. europa.eueuropa.eunih.gov One study indicated a much-reduced affinity with a Ki of 15.8 μM for delta receptors. nih.gov Another source confirms it does not interact significantly with the delta-opioid receptor. medsafe.govt.nz

| Receptor Subtype | Inhibition Constant (Ki) | Selectivity vs. Mu-Receptor |

| Mu (μ) | 28 nM europa.eueuropa.eu | - |

| Kappa (κ) | 230 nM europa.eueuropa.eu | 8-fold less potent europa.eueuropa.eu |

| Delta (δ) | 15.8 μM nih.gov | Much reduced affinity europa.eueuropa.eu |

In vitro studies utilizing recombinant human mu-opioid receptors have been crucial in characterizing the binding properties of methylnaltrexone bromide. These studies confirm its potent and reversible inhibition of opioid binding to cloned human mu-opioid receptors, with Ki values reported in the range of 10–24 nmol/L. springermedizin.at Such recombinant systems allow for the precise evaluation of ligand-receptor interactions in a controlled environment, free from the complexities of native tissue preparations. These assays have been instrumental in establishing the compound's high affinity and selectivity for the mu-opioid receptor. nih.gov

Signal Transduction Pathway Modulation

Opioid receptors, including the mu-opioid receptor, are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. google.comnih.gov Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). google.comnih.gov As an antagonist, methylnaltrexone bromide competitively inhibits the binding of opioid agonists to the mu-opioid receptor, thereby preventing this downstream signaling cascade.

Studies have shown that in the presence of an opioid agonist like DAMGO, which inhibits the forskolin-induced increase in cAMP, methylnaltrexone acts as an antagonist, reversing this effect. google.com By blocking the agonist's action, methylnaltrexone prevents the inhibition of adenylyl cyclase, thus maintaining or restoring normal cAMP levels. google.com This antagonistic action on G-protein coupling and subsequent cAMP regulation is a fundamental aspect of its mechanism in mitigating the peripheral effects of opioids. drugbank.com

The interaction of ligands with opioid receptors can also trigger signaling pathways independent of G-proteins, often involving beta-arrestins. acs.orgresearchgate.net Beta-arrestins are intracellular proteins that can bind to activated and phosphorylated GPCRs, leading to receptor desensitization, internalization, and initiation of distinct signaling cascades. drugbank.comacs.org

While some opioid agonists are known to cause robust beta-arrestin recruitment and subsequent receptor internalization, the profile of methylnaltrexone bromide as an antagonist suggests it would block these processes. researchgate.net Co-administration of methylnaltrexone bromide with morphine has been shown to abrogate morphine tolerance, a phenomenon linked to receptor regulation and signaling pathways that can involve beta-arrestins. acs.orgresearchgate.netpurdue.edu By preventing the initial agonist binding and receptor activation, methylnaltrexone bromide would consequently inhibit the downstream events of GRK-mediated phosphorylation, beta-arrestin recruitment, and receptor internalization that are typically induced by opioid agonists. drugbank.comresearchgate.net

Peripheral Opioid Receptor Function in Isolated Tissue Systems

Effects on Gastrointestinal Motility in Ex Vivo Models

Preclinical investigations using isolated tissue preparations have been instrumental in elucidating the peripheral mechanism of action of methylnaltrexone. In ex vivo models of the gastrointestinal tract, methylnaltrexone has consistently demonstrated its ability to counteract the inhibitory effects of opioids on smooth muscle contractility. nih.gov

One of the classic models utilized is the guinea pig ileum preparation. In this system, opioid agonists like morphine potently inhibit electrically induced contractions of the longitudinal muscle, an effect mediated by µ-opioid receptors located on enteric neurons. Studies have shown that methylnaltrexone effectively antagonizes this opioid-induced inhibition, restoring normal contractile activity. The antagonistic effect of methylnaltrexone in this model confirms its ability to block peripheral µ-opioid receptors. nih.gov

Further research has explored the effects of methylnaltrexone on different segments of the gastrointestinal tract. In isolated preparations of the colon, where opioids are known to decrease propulsive motility, methylnaltrexone has been shown to reverse opioid-induced suppression of peristaltic reflexes. This restoration of propulsive activity is a key factor in its clinical efficacy for opioid-induced constipation. patsnap.comnih.gov

The following table summarizes the key findings from ex vivo studies on the effects of methylnaltrexone on gastrointestinal motility:

| Tissue Preparation | Opioid Agonist | Observed Effect of Opioid | Effect of Methylnaltrexone |

| Guinea Pig Ileum | Morphine | Inhibition of electrically stimulated contractions | Antagonism of morphine-induced inhibition |

| Isolated Colon Segments | Loperamide | Suppression of peristaltic reflexes | Reversal of opioid-induced suppression |

| Gastric Antrum Strips | DAMGO | Inhibition of spontaneous contractions | Restoration of normal contractile patterns |

These ex vivo findings provide a clear pharmacological basis for the clinical use of methylnaltrexone in treating opioid-induced gastrointestinal dysfunction. By selectively targeting peripheral opioid receptors, it effectively reverses the motility-inhibiting effects of opioids without compromising their central analgesic actions. nih.govpatsnap.com

Differential Actions on Enteric Nervous System Function

The enteric nervous system (ENS), often referred to as the "second brain," is a complex network of neurons within the gastrointestinal wall that governs gut function. Opioids exert their constipating effects in large part by acting on µ-opioid receptors within the ENS, which are located on both myenteric and submucosal neurons. Methylnaltrexone's therapeutic action is rooted in its ability to antagonize these peripheral opioid receptors. nih.gov

Studies on isolated preparations of the myenteric plexus, which primarily controls gut motility, have demonstrated that methylnaltrexone can block the inhibitory effects of opioids on acetylcholine (B1216132) release. Opioids normally suppress the firing of excitatory motor neurons, leading to decreased muscle contraction and slowed transit. By antagonizing this effect, methylnaltrexone restores the excitatory signals necessary for coordinated peristalsis. nih.gov

In the submucosal plexus, which regulates secretion and blood flow, opioids can inhibit secretomotor neuron activity, contributing to the dry, hard stools characteristic of opioid-induced constipation. Research indicates that methylnaltrexone can counteract this opioid-induced inhibition, thereby helping to normalize intestinal fluid balance.

The differential actions of methylnaltrexone on the enteric nervous system are summarized in the table below:

| Enteric Plexus | Primary Function | Effect of Opioids | Effect of Methylnaltrexone |

| Myenteric Plexus | Motility | Inhibition of excitatory neuron firing, reduced acetylcholine release | Antagonizes opioid inhibition, restores excitatory signaling |

| Submucosal Plexus | Secretion & Blood Flow | Inhibition of secretomotor neurons, reduced fluid secretion | Reverses opioid-induced antisecretory effects |

These targeted actions within the enteric nervous system highlight the specific mechanisms by which methylnaltrexone alleviates the multifaceted symptoms of opioid-induced bowel dysfunction.

Blood-Brain Barrier Restriction Mechanisms and Peripheral Selectivity

Structural Basis of Restricted Central Nervous System Penetration

The peripheral selectivity of methylnaltrexone is a direct consequence of its unique molecular structure, which inherently limits its ability to cross the blood-brain barrier (BBB). patsnap.comnih.gov This barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. nih.gov

The key structural feature responsible for this restriction is the presence of a quaternary ammonium (B1175870) group. wikipedia.org Methylnaltrexone is a quaternary derivative of naltrexone (B1662487), meaning a methyl group has been added to the nitrogen atom of the naltrexone molecule. nih.gov This modification results in a permanent positive charge on the nitrogen atom. wikipedia.org

This positive charge has two major consequences that impede CNS penetration:

Increased Polarity and Reduced Lipophilicity: The blood-brain barrier is a lipid-rich environment. Molecules that are highly lipid-soluble (lipophilic) can more easily diffuse across this barrier. The permanent positive charge on methylnaltrexone makes the molecule highly polar and hydrophilic (water-soluble), thereby significantly reducing its lipid solubility and its ability to passively diffuse into the brain. nih.gov

Substrate for Efflux Transporters: The blood-brain barrier is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which act as molecular pumps to remove a wide range of xenobiotics from the brain back into the bloodstream. Methylnaltrexone has been identified as a substrate for P-gp. This means that even if a small amount of methylnaltrexone were to cross the BBB, it would be actively transported back out, further limiting its concentration in the CNS.

The structural characteristics of methylnaltrexone that contribute to its restricted CNS penetration are summarized below:

| Structural Feature | Consequence | Impact on CNS Penetration |

| Quaternary Ammonium Group | Permanent positive charge | Significantly reduced |

| Increased Polarity | Decreased lipid solubility | Hinders passive diffusion across the BBB |

| P-glycoprotein Substrate | Active efflux from the brain | Prevents accumulation in the CNS |

This elegant molecular design allows methylnaltrexone to effectively antagonize peripheral opioid receptors in the gastrointestinal tract while leaving the central opioid receptors, responsible for analgesia, largely unaffected. cancer.gov

In Vitro and Ex Vivo BBB Permeability Models

To experimentally verify the low CNS penetrability of methylnaltrexone suggested by its chemical structure, researchers have employed various in vitro and ex vivo models of the blood-brain barrier. These models provide a controlled environment to assess the permeability of compounds to the specialized endothelial cells that form the BBB. nih.gov

In vitro models typically utilize a Transwell system, where a monolayer of brain microvascular endothelial cells (BMECs) is cultured on a semi-permeable membrane, separating a luminal (blood side) and an abluminal (brain side) compartment. nih.govnih.gov The permeability of a compound is determined by measuring its passage from the luminal to the abluminal side over time. Studies using such models have consistently shown very low permeability for methylnaltrexone compared to its parent compound, naltrexone, which readily crosses the BBB.

Ex vivo models, such as isolated brain microvessel preparations, offer another layer of investigation. These preparations maintain a more complex cellular environment and have also demonstrated the restricted passage of methylnaltrexone.

The following table summarizes the findings from various BBB permeability models:

| Model Type | Key Features | Finding for Methylnaltrexone |

| In Vitro Transwell Model (BMECs) | Monolayer of brain endothelial cells on a permeable support | Very low permeability coefficient (Papp) |

| In Vitro Caco-2 Cell Model | Human colon adenocarcinoma cells, often used as a surrogate for BBB permeability | Low permeability, indicative of poor absorption and distribution |

| Ex Vivo Isolated Brain Microvessels | Intact microvessels isolated from brain tissue | Limited uptake and accumulation |

These experimental data from in vitro and ex vivo models provide robust evidence supporting the structural basis for methylnaltrexone's peripheral selectivity, confirming its design as a peripherally acting opioid receptor antagonist. nih.gov

Pharmacokinetic and Pharmacodynamic Characterization Animal Models

Preclinical Absorption and Distribution Studies

Tissue Distribution and Compartmental Modeling in Various Animal Species

Methylnaltrexone (B1235389) bromide, a quaternary amine, exhibits moderate tissue distribution following administration. europa.eu Its structure, which includes a positively charged nitrogen atom, restricts its ability to cross cellular membranes, including the blood-brain barrier. nih.govwikipedia.org This characteristic is central to its mechanism of action as a peripherally acting mu-opioid receptor antagonist. wikipedia.orgnih.gov

In preclinical studies, the steady-state volume of distribution (Vss) has been determined to be approximately 1.1 L/kg. europa.eunih.gov This value suggests that while the drug does distribute into tissues outside of the plasma, its distribution is not extensive. The binding of methylnaltrexone bromide to human plasma proteins is minimal, ranging from 11.0% to 15.3%. europa.eufda.gov This low level of protein binding means that a larger fraction of the drug is free to interact with its target receptors in peripheral tissues.

Reproduction studies in pregnant rats and rabbits have not shown evidence of harm to the fetus. fda.gov Additionally, studies in lactating rats have indicated that methylnaltrexone bromide can be excreted in milk. fda.gov

Quantitative Assessment of Brain Penetration in Animal Models

A key pharmacologic feature of methylnaltrexone bromide is its limited ability to cross the blood-brain barrier. wikipedia.org This is due to its quaternary ammonium (B1175870) cation structure, which increases its polarity and reduces lipid solubility. wikipedia.org As a result, it primarily acts on opioid receptors in peripheral tissues, such as the gastrointestinal tract, without significantly affecting the central nervous system's opioid-mediated analgesia. europa.euwikipedia.orgnih.gov

However, some animal studies have detected minute quantities of methylnaltrexone in the brain. nih.gov One study in rats found brain concentrations of methylnaltrexone to be below the serum detection limit, concluding that while some penetration may occur, it is not statistically significant. nih.gov

A study in rhesus macaques following subcutaneous administration of a 0.15-mg/kg dose revealed a peak serum concentration of 114 ± 44 ng/mL at 0.25 hours. nih.gov In the same study, peak cerebrospinal fluid (CSF) concentrations were 0.34 ± 0.07 ng/mL, demonstrating very limited entry into the central nervous system. nih.gov

Conversely, a study in mice provided evidence that peripherally administered methylnaltrexone and its metabolite, naltrexone (B1662487), can be found in the brain. nih.gov This study suggested that in mice, methylnaltrexone is demethylated to naltrexone, which can then cross the blood-brain barrier. nih.gov These findings highlight species-specific differences in the handling of methylnaltrexone.

Animal Metabolism and Biotransformation Pathways

Identification and Characterization of Metabolites in Preclinical Species

In humans, methylnaltrexone bromide is metabolized to a modest extent. europa.eu The primary metabolic pathways are sulfation and carbonyl reduction. nih.govfda.gov The main metabolites identified are methylnaltrexone-3-sulfate (M2), methyl-6α-naltrexol (M4), and methyl-6β-naltrexol (M5). nih.gov The conversion to methyl-6-naltrexol isomers and methylnaltrexone sulfate (B86663) are the principal routes of metabolism. europa.eudrugbank.com N-demethylation to form naltrexone is not a significant metabolic pathway in humans. drugbank.com

In a human mass balance study, approximately 60% of the administered radioactivity was recovered as five distinct metabolites, with none of these metabolites accounting for more than 6% of the administered dose. fda.gov Following oral administration, the AUC ratios of the major metabolites to the parent drug at steady-state were 79% for methylnaltrexone-sulfate, 38.5% for methyl-6α-naltrexol, and 21.4% for methyl-6β-naltrexol. fda.gov

The plasma protein binding of these major metabolites is relatively low. In vitro studies showed that at concentrations of 1, 10, and 50 ng/mL, the binding ranges were 17.3% to 28.9% for methylnaltrexone sulfate, 20.8% to 29.4% for methyl-6α-naltrexol, and 30.3% to 41.3% for methyl-6β-naltrexol. fda.gov

Role of Hepatic Enzymes in Metabolism (e.g., CYP Isozymes, Sulfotransferases, Aldo-Keto Reductases)

The metabolism of methylnaltrexone bromide is primarily carried out by non-cytochrome P450 enzymes. fda.gov In vitro studies have demonstrated that methylnaltrexone does not significantly inhibit the activity of CYP1A2, CYP2A6, CYP2C9, CYP2C19, or CYP3A4, though it is a weak inhibitor of CYP2D6. europa.eufda.gov A clinical drug interaction study confirmed that methylnaltrexone did not significantly affect the metabolism of dextromethorphan, a CYP2D6 substrate. europa.eufda.gov

The formation of methylnaltrexone-3-sulfate (M2) is catalyzed by sulfotransferases (SULTs), specifically SULT1E1 and SULT2A1. nih.govfda.gov

The reduction of the carbonyl group to form methyl-6α-naltrexol (M4) and methyl-6β-naltrexol (M5) is catalyzed by NADPH-dependent hepatic cytosolic enzymes belonging to the aldo-keto reductase (AKR) superfamily. nih.govfda.gov Studies using selective inhibitors have indicated that AKR1C4 plays a major role in this reduction, although other enzymes in the AKR1C subfamily may also be involved. nih.gov The AKR1C inhibitor phenolphthalein (B1677637) was shown to inhibit the reduction of methylnaltrexone by up to 98%. nih.gov

Interspecies Metabolic Differences and Their Implications for Research

While the primary metabolic pathways of methylnaltrexone appear to be qualitatively similar across species (sulfation and carbonyl reduction), there can be quantitative differences. As noted earlier, a study in mice suggested that demethylation of methylnaltrexone to naltrexone occurs, which is not a significant pathway in humans. nih.govdrugbank.com This finding has important implications for the interpretation of preclinical studies in mice, as naltrexone readily crosses the blood-brain barrier and can antagonize central opioid effects. nih.govnih.gov Therefore, when using mouse models to study the peripherally restricted effects of methylnaltrexone, it is crucial to consider the potential contribution of centrally active naltrexone. nih.gov These interspecies differences underscore the importance of selecting appropriate animal models for preclinical research and carefully considering the metabolic profile of a drug in the chosen species when extrapolating results to humans.

Excretion Routes and Clearance Mechanisms in Preclinical Models

The elimination of methylnaltrexone bromide has been characterized in several preclinical species, revealing species-specific differences in metabolic pathways and primary routes of excretion. The principal routes of elimination are through the renal and fecal pathways.

Renal Elimination and the Impact of Renal Impairment in Animals

In preclinical models, renal excretion is a significant pathway for the elimination of methylnaltrexone and its metabolites. Following intravenous administration, a substantial portion of the administered dose is recovered in the urine. Studies indicate that active renal secretion is likely, as the renal clearance of methylnaltrexone is considerably higher than creatinine (B1669602) clearance. nih.gov While detailed studies on the impact of renal impairment in animal models are not extensively documented in the provided sources, human studies have shown that total exposure to methylnaltrexone increases with the severity of renal impairment, suggesting that compromised renal function would similarly affect clearance in animals, leading to higher plasma concentrations. nih.gov

Glucuronidation represents a major metabolic pathway in mice, rats, and dogs, contributing to the profile of metabolites cleared by the kidneys. nih.gov In rats, metabolites such as MNTX-3-sulfate (M2), methyl-6β-naltrexol (M5), 2-hydroxy-3-O-methyl MNTX (M6), and MNTX-3-glucuronide (M9) have been identified in urine. nih.gov

Biliary and Fecal Excretion Patterns

Biliary and subsequent fecal excretion represent another primary route for the elimination of methylnaltrexone bromide in animal models. fda.gov This pathway is particularly significant for the clearance of metabolites formed in the liver.

In studies comparing different species, significant fecal excretion was observed. Following intravenous administration of radiolabeled methylnaltrexone, a notable percentage of the dose is recovered in the feces. This is largely a result of biliary excretion of metabolites. For instance, in dogs, the sole detected metabolite was MNTX-3-glucuronide (M9), which is typically cleared via the bile. nih.gov Similarly, glucuronidation is a major metabolic pathway in rats and mice, with metabolites being excreted into the bile and subsequently eliminated in the feces. nih.govnih.gov In rats, approximately 11% to 51% of an oral dose has been recovered in urine, with a corresponding portion in the feces, indicating the importance of the fecal route. nih.gov The extent of fecal excretion highlights the role of hepatic metabolism and biliary clearance in the disposition of methylnaltrexone in these preclinical species.

Table 1: Comparative Metabolite Profile in Urine and Plasma of Different Animal Species This table summarizes the identified metabolites of Methylnaltrexone (MNTX) in various preclinical models.

| Species | Major Metabolites Identified | Primary Metabolic Pathway |

|---|---|---|

| Mouse | M5 (methyl-6β-naltrexol), M9 (MNTX-3-glucuronide), M6 (2-hydroxy-3-O-methyl MNTX), M10 (M6-glucuronide) | Glucuronidation, Reduction, Hydroxylation |

| Rat | M2 (MNTX-3-sulfate), M5, M6, M9 | Glucuronidation, Sulfation, Reduction, Hydroxylation |

| Dog | M9 (MNTX-3-glucuronide) | Glucuronidation |

Data sourced from Chandrasekaran et al., 2010. nih.gov

Pharmacodynamic Effects in Non-Human Organisms

Reversal of Opioid-Induced Gastrointestinal Dysmotility in Animals

Methylnaltrexone bromide effectively counteracts the gastrointestinal side effects of opioids in animal models without compromising their central analgesic effects. nih.gov Opioids like morphine are known to delay gastrointestinal transit by acting on μ-opioid receptors in the enteric nervous system, leading to constipation. nih.gov

In preclinical studies involving rats, methylnaltrexone has been shown to prevent morphine-induced delays in oral-cecal transit time. nih.gov This demonstrates its ability to antagonize the peripheral effects of opioids on gut motility. nih.govnih.gov The mechanism involves the blockade of μ-opioid receptors in the gastrointestinal tract, which inhibits the release of neurotransmitters like acetylcholine (B1216132), thereby restoring normal propulsive motility that is otherwise suppressed by opioids. nih.gov This selective peripheral antagonism allows methylnaltrexone to alleviate opioid-induced constipation while preserving centrally-mediated analgesia. nih.govdovepress.com

Assessment of Central Analgesia Preservation in Opioid-Tolerant Animal Models

A critical feature of methylnaltrexone is its ability to act peripherally without affecting the centrally-mediated analgesia of opioids. nih.govnih.gov This is due to its chemical structure; as a quaternary amine, it is a positively charged, polar molecule with low lipid solubility, which restricts its ability to cross the blood-brain barrier. nih.govnih.govnih.gov

Table 2: Effect of Methylnaltrexone on Morphine-Induced Effects in Rats This table illustrates the differential effects of Methylnaltrexone and Naltrexone when co-administered with Morphine in rats.

| Agent Co-administered with Morphine | Effect on Gastrointestinal Motility | Effect on Central Analgesia (Tail-flick/Hot-plate test) |

|---|---|---|

| Methylnaltrexone (MNTX) | Reverses opioid-induced delay | No significant attenuation of analgesia |

| Naltrexone (NTX) | Reverses opioid-induced delay | Abolishes analgesic effect |

Data sourced from Heinonen et al., 2020. nih.gov

Peripheral Contributions to Opioid Analgesia and Modulation in Animal Models

While the primary analgesic action of opioids is central, opioid receptors located in peripheral tissues can contribute to antinociception, particularly in inflammatory pain conditions. nih.govresearchgate.net The role of peripherally restricted antagonists like methylnaltrexone has been investigated to understand this contribution.

Structure Activity Relationship Sar Investigations

Elucidation of the Quaternary Amine's Influence on Receptor Binding and Peripheral Action

The defining structural feature of methylnaltrexone (B1235389) is its quaternary ammonium (B1175870) group, which results from the N-methylation of the tertiary amine in its parent compound, naltrexone (B1662487). This permanent positive charge is the primary determinant of its peripherally restricted action. wikipedia.orgdrugbank.com The quaternary amine significantly increases the polarity and hydrophilicity of the molecule while decreasing its lipid solubility. nih.govacs.org This change drastically limits its ability to cross the lipophilic blood-brain barrier (BBB), a critical feature that prevents it from interfering with the central analgesic effects of opioids. wikipedia.orgdrugbank.comacs.org

While the quaternization of the nitrogen is key to achieving peripheral selectivity, it also impacts the molecule's interaction with the µ-opioid receptor. Some studies suggest that the quaternary amine structure may lead to a lower binding affinity compared to its tertiary amine parent, naltrexone, necessitating higher doses to achieve the desired peripheral antagonism. wikipedia.org Despite this, the affinity for peripheral µ-opioid receptors remains sufficiently high to effectively displace opioid agonists in the gastrointestinal tract, thereby reversing side effects like constipation without precipitating central withdrawal symptoms. nih.govnih.gov The antagonist activity is potent, with studies in guinea pig ileum preparations showing antagonist dissociation constants (Ki) in the nanomolar range. nih.gov

The peripheral action of methylnaltrexone allows it to effectively reduce the constipating effects of opioids without diminishing their central pain control. wikipedia.orgnih.gov This selective antagonism is crucial for its therapeutic function. wikipedia.org

Stereochemical Impact on Pharmacological Activity and Receptor Selectivity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets. novanet.ca In the case of methylnaltrexone, the quaternization of the nitrogen atom at position 17 creates a chiral center, leading to the possibility of two stereoisomers: (17S)-methylnaltrexone and (17R)-methylnaltrexone. The clinically used and approved form is the (17S)-isomer.

Early research into quaternary derivatives of narcotic antagonists established that the stereochemistry at this chiral nitrogen is critical for biological activity. nih.gov Studies on related N-allyl narcotic antagonists, such as nalorphine, demonstrated a significant difference in potency between the two possible diastereoisomers formed upon methylation. The isomer obtained through the methylation of the parent tertiary amine (naltrexone in this case, which yields the (17S)-isomer of methylnaltrexone) was found to be a potent pure antagonist at the µ-opioid receptor. nih.gov

In contrast, the alternative diastereoisomer, which would be formed by reacting the N-methyl substituted tertiary amine with an allyl halide, exhibited negligible antagonist activity and even a slight agonist effect in guinea-pig ileum models. nih.gov This isomer also failed to effectively displace radiolabeled naltrexone from rat brain membranes, indicating a significantly lower binding affinity for the µ-opioid receptor. nih.gov These findings underscore that only the specific (S) configuration at the nitrogen atom allows for the correct orientation within the receptor's binding pocket to elicit potent antagonist activity.

Table 1: Influence of Nitrogen Stereochemistry on Opioid Receptor Antagonist Activity

| Isomer | Method of Synthesis | µ-Opioid Receptor Binding (Displacement of ³H-naltrexone) | In Vitro Antagonist Activity (Guinea-Pig Ileum) |

|---|---|---|---|

| (17S)-isomer (from methylation of naltrexone) | Methylation of N-allyl tertiary amine | Potent (Ki ~10⁻⁸ - 10⁻⁷ M) | Potent, pure antagonist (Ki ~10⁻⁸ - 10⁻⁷ M) |

| (17R)-isomer (from allylation of N-methyl amine) | Allylation of N-methyl tertiary amine | Negligible (up to 10⁻⁶ M) | Negligible antagonist activity; slight agonist action |

Data derived from studies on analogous quaternary narcotic antagonists. nih.gov

Role of Specific Functional Groups (e.g., N-Cyclopropylmethyl) on Efficacy and Selectivity

The N-substituent on the morphinan (B1239233) skeleton is a well-established determinant of a ligand's activity at opioid receptors, often dictating whether the compound will act as an agonist, an antagonist, or have a mixed profile. For naltrexone and its derivative, methylnaltrexone, the N-cyclopropylmethyl group is essential for its potent antagonist properties. nih.gov

In the broader class of morphinan-based opioids, replacing the N-methyl group of an agonist (like in morphine or oxymorphone) with a larger alkyl group, such as an N-allyl or N-cyclopropylmethyl group, typically confers antagonist activity. The cyclopropylmethyl substituent on naltrexone allows it to bind with high affinity to the µ-opioid receptor but prevents the conformational change required to activate the receptor's signaling pathway. nih.gov This competitive binding effectively blocks opioid agonists from activating the receptor. nih.gov

This principle is retained in methylnaltrexone. The N-cyclopropylmethyl group, in concert with the rest of the morphinan structure, ensures that the molecule functions as a pure antagonist. nih.gov Studies on various N-substituents have shown that both the steric bulk and electronic properties of the group at this position critically influence the binding and functional activity at the receptor. The cyclopropylmethyl group appears to provide an optimal conformation for strong receptor binding without inducing the agonist effect, making it a key component for the efficacy of both naltrexone and methylnaltrexone as antagonists. nih.gov

Design and Synthesis of Novel Analogs for SAR Exploration

The synthesis of novel analogs based on the naltrexone scaffold has been a crucial strategy for exploring the structure-activity relationships of opioid antagonists. By systematically modifying different parts of the molecule, researchers have been able to probe the specific interactions between the ligand and the opioid receptors, leading to compounds with altered affinity, selectivity, and functional activity.

One area of focus has been the modification at the C-6 position. For instance, a series of analogs were synthesized with various electrophilic groups attached at the 6-beta position to create affinity labels that could irreversibly bind to the receptor. These studies helped to map the receptor's binding site and provided evidence for the existence of different µ-receptor subtypes in different tissues.

Other synthetic efforts have involved creating pyridomorphinans and pyrimidomorphinans by fusing a pyridine (B92270) or pyrimidine (B1678525) ring to the naltrexone structure. These modifications led to ligands with significant changes in binding affinity and selectivity across the µ, delta, and kappa opioid receptors. For example, the unsubstituted pyridomorphinan analog displayed high affinity for all three receptor types but acted as a weak antagonist. The introduction of different substituents onto this new heterocyclic ring system transformed some analogs into potent µ-agonists/delta-antagonists, highlighting the complex SAR of this molecular scaffold.

The total asymmetric synthesis of naltrexone from simple, achiral precursors has also been achieved, providing a route that could be adapted to prepare a wide range of derivatives that are not easily accessible from natural opioid products. Such synthetic strategies are invaluable for ongoing SAR exploration and the design of next-generation opioid receptor modulators.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are fundamental in separating methylnaltrexone (B1235389) bromide from its impurities and related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity and impurity profiling of methylnaltrexone bromide. google.comgoogle.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

Method Development:

A common approach involves using a reversed-phase column, such as an octadecylsilane (B103800) (C18) bonded silica (B1680970) gel, as the stationary phase. google.comresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). google.comresearchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate a wide range of impurities with varying polarities. google.com

One validated method specifies a mobile phase of 0.15% trifluoroacetic acid solution and methanol in a 78:22 volume ratio, with a flow rate of 1 mL/min and UV detection at 230 nm. google.com Another method for simultaneous estimation of related compounds used a mobile phase of pH 6.0 ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (68:32 v/v) at a flow rate of 1.0 mL/min with UV detection at 310 nm. lupinepublishers.com

Validation:

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, specific, linear, and robust. lupinepublishers.com Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. google.com

Linearity: The method demonstrates a linear relationship between the concentration of methylnaltrexone bromide and the detector response over a specified range. google.com For instance, a linear range of 200.56 µg/mL to 2005.6 µg/mL has been reported. google.com

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), demonstrating low variability in the results. google.com

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. lupinepublishers.com

The following table summarizes typical HPLC parameters for the analysis of methylnaltrexone bromide:

Table 1: HPLC Method Parameters for Methylnaltrexone Bromide Analysis

| Parameter | Conditions |

| Column | Octadecylsilane (C18) bonded silica gel google.comgoogle.com |

| Mobile Phase | A) 0.1-0.2% Trifluoroacetic acid solution google.com B) Methanol google.com |

| Elution | Isocratic or Gradient google.comlupinepublishers.com |

| Flow Rate | 0.5 - 1.5 mL/min google.com |

| Detection | UV at 230 nm or 282 nm google.com |

| Column Temperature | ~30°C google.com |

Gas Chromatography (GC):

While HPLC is more common for non-volatile compounds like methylnaltrexone bromide, Gas Chromatography (GC) coupled with mass spectrometry (GC/MS) can be utilized, particularly for the analysis of related volatile impurities or after derivatization of the analyte. nih.gov GC/MS and GC/MS/MS offer high sensitivity and specificity for detecting and measuring drugs and their metabolites in biological samples. nih.gov

Capillary Electrophoresis (CE):

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as fast analysis times, low sample and solvent consumption, and the ability to analyze a wide range of analytes, including charged molecules like methylnaltrexone bromide. nih.govanalyticaltoxicology.com In CE, separation is based on the differential migration of analytes in an electric field. analyticaltoxicology.com This technique is particularly useful for impurity profiling and can be complementary to HPLC. nih.govanalyticaltoxicology.com

Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for confirming the chemical structure of methylnaltrexone bromide and for its quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of methylnaltrexone bromide. epo.org Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are employed to provide detailed information about the molecular structure. epo.orgnih.gov

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Provides information on the different types of carbon atoms in the molecule. nih.gov

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to establish connectivity between atoms and to determine the stereochemistry of the molecule. epo.org

These combined NMR techniques allow for the complete assignment of all proton and carbon signals, confirming the identity and structure of (17S)-Methylnaltrexone bromide. epo.org

Table 2: Key Spectroscopic Data for (17S)-Methylnaltrexone Bromide

| Technique | Application | Key Findings |

| ¹H NMR | Structural Confirmation | Provides detailed information on proton environments. epo.org |

| ¹³C NMR | Structural Confirmation | Confirms the carbon framework of the molecule. epo.org |

| 2D NMR (COSY, HSQC, HMBC, ROESY) | Structural Elucidation | Establishes atom connectivity and stereochemistry. epo.org |

Mass Spectrometry (MS) is a sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is widely used for the identification and quantification of methylnaltrexone bromide, its metabolites, and impurities. researchgate.netfda.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing methylnaltrexone bromide in complex matrices like plasma and urine. researchgate.netnih.gov In a typical LC-MS/MS analysis, the compound is first separated by LC and then introduced into the mass spectrometer. Positive electrospray ionization (ESI+) is a common ionization technique used for this compound. nih.gov

The parent ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity. For methylnaltrexone, the m/z transition monitored is often 356.4 → 284.2. researchgate.netnih.gov This technique is crucial for pharmacokinetic studies, enabling the measurement of low concentrations of the drug and its metabolites in biological fluids. nih.govfda.gov Metabolites such as methylnaltrexone-sulfate, methyl-6α-naltrexol, and methyl-6β-naltrexol have been identified and quantified using LC-MS/MS. fda.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and cost-effective method used for the quantitative analysis of methylnaltrexone bromide. fda.govnih.gov The principle is based on the measurement of the absorption of UV or visible light by the analyte in a solution.

According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. For quantification, a wavelength of maximum absorption (λmax) is selected to ensure the highest sensitivity. For methylnaltrexone bromide, a maximum absorption peak is observed near 282 nm, but for quantitative purposes, a shoulder peak at 230 nm is often chosen due to its higher absorbance value. google.com This technique is frequently used in conjunction with HPLC for detection and quantification. fda.gov

Chiral Separation and Stereoisomer Quantification

The ability to separate and quantify the individual stereoisomers of methylnaltrexone bromide is paramount for ensuring the quality, efficacy, and safety of the drug substance. nih.gov As the biological activity resides in a specific isomer, robust analytical methods are required to control the stereochemical purity of the active pharmaceutical ingredient (API).

Methodologies for Distinguishing and Quantifying (17S)- and (R)-Methylnaltrexone Bromide

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the chiral separation of methylnaltrexone bromide stereoisomers. wvu.edu The development of specialized chiral stationary phases (CSPs) has enabled the effective resolution of the (17S) and (R) forms. These methods are crucial for quality control, allowing for the precise quantification of the desired (17S) isomer and the detection of the unwanted (R) isomer as an impurity. epo.org

A typical approach involves using a chiral column with a mobile phase consisting of an organic modifier and a buffer. Detection is commonly achieved using UV spectrophotometry. fda.gov More advanced methods may couple HPLC with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity, which is particularly useful for quantifying low levels of the isomers in complex matrices like biological fluids. researchgate.netnih.gov

Table 1: Methodologies for Chiral Separation of Methylnaltrexone Bromide Stereoisomers

| Technique | Chiral Stationary Phase (CSP) / Column | Mobile Phase Example | Detection Method | Application |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Acetonitrile/Ammonium Acetate Buffer | UV Spectrophotometry (e.g., at 280 nm) | Routine quality control, impurity profiling, stability testing. epo.orgfda.gov |

| Chiral LC-MS/MS | Reversed-Phase C18 column with chiral mobile phase additive or Chiral Column | Acetonitrile/Ammonium Acetate Buffer (pH 4) | Tandem Mass Spectrometry (MS/MS) | Bioanalytical studies, pharmacokinetic analysis, quantification in serum. researchgate.net |

| Capillary Electrophoresis (CE) | Cyclodextrins as chiral selectors in running buffer | Buffered solution with a chiral selector (e.g., trimethyl-β-cyclodextrin) | UV or Diode Array Detection (DAD) | Orthogonal method for purity analysis, separation of charged species. nih.govwvu.edu |

Development of Stereoselective Assays for Research Applications

The development of stereoselective assays is critical for research applications, including pharmacokinetic and pharmacodynamic studies. nih.gov These assays enable researchers to track the absorption, distribution, metabolism, and excretion (ADME) of the individual (17S) and (R) isomers. Understanding the stereospecific behavior of methylnaltrexone bromide in biological systems is essential for a complete pharmacological profile. For instance, such assays can determine if any in vivo conversion between the isomers occurs and can clarify the distinct roles each stereoisomer plays in both therapeutic effects and potential side effects. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be a powerful tool for this purpose, offering high sensitivity and selectivity for measuring low concentrations of each stereoisomer in biological samples like plasma and urine. researchgate.netnih.gov These validated assays are fundamental in preclinical and clinical research to establish a clear link between the exposure to a specific stereoisomer and its biological effect.

Reference Standard Characterization and Traceability

Pharmaceutical reference standards are highly characterized materials used as a benchmark for confirming the identity, strength, quality, and purity of a drug substance. usp.org For methylnaltrexone bromide, the official reference standard, such as that provided by the United States Pharmacopeia (USP), is considered a primary compendial standard. nih.govusp.org

The characterization of a methylnaltrexone bromide reference standard is a comprehensive process involving a suite of analytical techniques to unequivocally establish its identity and purity. synthinkchemicals.com This process ensures the material is suitable for its intended use in compendial assays. drugfuture.com The traceability of these standards is maintained through a rigorous quality management system, often adhering to standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.compharmtech.com This ensures that measurements made using the reference standard are accurate and comparable across different laboratories and manufacturing sites. drugfuture.com The certificate of analysis accompanying a reference standard provides detailed information about its characterization and proper use. synthinkchemicals.comsigmaaldrich.com

Table 2: Typical Characterization of Methylnaltrexone Bromide Reference Standard

| Test Category | Analytical Method | Purpose | Reference |

|---|---|---|---|

| Identification | Infrared (IR) Spectroscopy | Confirms the molecular structure by comparing the spectrum to the known structure of the molecule. | fda.gov |

| Ultraviolet (UV) Spectrophotometry | Confirms the identity based on the absorption of UV light at specific wavelengths, characteristic of the chromophores in the molecule. | fda.gov | |

| High-Performance Liquid Chromatography (HPLC) | Confirms identity by comparing the retention time of the sample to that of the reference standard. | fda.gov | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, confirming the identity and stereochemistry. | ||

| Purity/Impurity | HPLC | Quantifies the main component and detects/quantifies any impurities, including the (R)-stereoisomer and degradation products. | fda.gov |

| Water Content (Karl Fischer Titration) | Determines the amount of water present in the material. | ||

| Residue on Ignition / Sulfated Ash | Measures the amount of inorganic impurities. | ||

| Assay (Potency) | HPLC | Determines the exact content or potency of the active substance in the reference material. | fda.gov |

Computational and Theoretical Chemistry Approaches

Molecular Docking and Dynamics Simulations of Methylnaltrexone (B1235389) Bromide-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to elucidate the binding mechanisms of ligands to their target receptors. In the case of methylnaltrexone, these studies focus on its interaction with the µ-opioid receptor (MOR), which is primarily responsible for both the analgesic effects of opioids and their undesirable side effects like constipation. patsnap.com

Methylnaltrexone is a peripherally acting µ-opioid receptor antagonist. wikipedia.orgsigmaaldrich.com Its structure as a quaternary ammonium (B1175870) cation, possessing a positive charge, restricts its ability to cross the blood-brain barrier. patsnap.comwikipedia.org This allows it to antagonize µ-opioid receptors in peripheral tissues, such as the gastrointestinal tract, without interfering with the central analgesic effects of opioids. patsnap.com

Simulations can model the binding pose of methylnaltrexone within the MOR binding pocket, identifying key amino acid residues involved in the interaction. These studies can also reveal how the permanent positive charge of the quaternary amine influences the binding affinity and selectivity for peripheral MORs. Molecular dynamics simulations further provide insights into the stability of the methylnaltrexone-MOR complex over time, revealing the dynamic nature of their interaction and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For methylnaltrexone, QSAR studies can be instrumental in designing analogs with improved properties, such as enhanced peripheral restriction, greater potency, or a more favorable pharmacokinetic profile.

By analyzing a dataset of methylnaltrexone analogs and their corresponding biological activities (e.g., MOR binding affinity, functional antagonism), QSAR models can identify key molecular descriptors that govern their effects. These descriptors can include physicochemical properties like lipophilicity (LogP), molecular weight, and polar surface area, as well as structural features.

The goal of such QSAR studies would be to develop predictive models that can estimate the activity of novel, yet-to-be-synthesized analogs. This allows for the virtual screening of large compound libraries, prioritizing the synthesis and testing of candidates with the highest probability of success. For instance, a QSAR model might reveal that reducing lipophilicity while maintaining key pharmacophoric features could lead to analogs with even lower potential for central nervous system penetration.

In Silico Prediction of Pharmacokinetic Parameters (e.g., BBB Permeability, Metabolic Sites)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing crucial information early in the drug development process. researchgate.netresearchgate.net For methylnaltrexone, these computational predictions are particularly important for understanding its peripheral action and metabolic fate.

Blood-Brain Barrier (BBB) Permeability: A key feature of methylnaltrexone is its limited ability to cross the BBB. wikipedia.org In silico models can predict BBB permeability based on molecular properties such as size, polarity, and the presence of specific functional groups. nih.govmdpi.comfrontiersin.org For methylnaltrexone, its quaternary ammonium group, which imparts a permanent positive charge, is a primary determinant of its low BBB penetration. wikipedia.orgnih.gov Computational models can quantify this effect and be used to design analogs that maintain or even enhance this peripheral restriction. sigmaaldrich.cn While generally considered peripherally restricted, some studies suggest that a very small amount of methylnaltrexone may cross the BBB. nih.gov

Metabolic Sites: Predicting the metabolic fate of a drug is crucial for understanding its duration of action and potential for drug-drug interactions. creative-biolabs.com In silico tools can identify potential sites of metabolism on the methylnaltrexone molecule by various enzyme systems, most notably the cytochrome P450 (CYP) family. cambridgemedchemconsulting.com However, studies have shown that methylnaltrexone is minimally metabolized. relistorhcp.combhcepicms12.com The primary metabolic pathways involve conversion to methyl-6-naltrexol isomers and methylnaltrexone sulfate (B86663). drugbank.com N-demethylation to naltrexone (B1662487) is not a significant metabolic route. drugbank.com Approximately half of the administered dose is excreted unchanged in the urine and a smaller amount in the feces. drugbank.com In vitro studies indicated that methylnaltrexone does not significantly inhibit or induce major CYP enzymes, suggesting a low potential for metabolic drug-drug interactions. bhcepicms12.comfda.gov

Interactive Table: Predicted Pharmacokinetic Properties of Methylnaltrexone

| Parameter | Predicted Value/Characteristic | Supporting Evidence |

|---|---|---|

| BBB Permeability | Low | Quaternary amine structure leads to a positive charge and increased polarity, restricting passage across the BBB. wikipedia.orgnih.gov |

| Primary Metabolic Pathways | Conversion to methyl-6-naltrexol isomers and methylnaltrexone sulfate. drugbank.com | In vivo and in vitro metabolism studies. drugbank.com |

| CYP Enzyme Interaction | Minimal inhibition or induction. bhcepicms12.comfda.gov | In vitro studies with human liver microsomes. fda.gov |

| Primary Route of Elimination | Excreted largely unchanged in urine and feces. drugbank.com | Mass balance studies. drugbank.com |

Conformational Analysis and Energy Landscape Studies of Methylnaltrexone Bromide

Conformational analysis and the study of a molecule's energy landscape are fundamental to understanding its three-dimensional structure and flexibility, which in turn dictate its interaction with biological targets. For methylnaltrexone, these computational approaches can provide detailed insights into the preferred shapes the molecule can adopt in solution and when binding to the µ-opioid receptor.

By exploring the potential energy surface of methylnaltrexone, researchers can identify low-energy conformations that are likely to be biologically relevant. This involves systematically rotating flexible bonds and calculating the energy of each resulting structure. The resulting energy landscape reveals the relative stability of different conformers and the energy barriers between them.

This information is critical for:

Understanding Receptor Binding: The specific conformation of methylnaltrexone that binds to the µ-opioid receptor is likely one of its low-energy conformers. Identifying this "bioactive conformation" is a key step in structure-based drug design.

Informing Docking Studies: The results of a conformational analysis can be used to generate a library of relevant conformers for molecular docking simulations, increasing the chances of finding the correct binding pose.

Rationalizing Structure-Activity Relationships: Differences in the conformational preferences of methylnaltrexone analogs can help explain variations in their biological activity.

Emerging Research Directions for Methylnaltrexone Bromide

Exploration of Novel Preclinical Therapeutic Applications Beyond Gastrointestinal Motility

Recent preclinical and early-phase clinical studies are exploring the therapeutic potential of methylnaltrexone (B1235389) bromide in areas beyond its well-known effects on gastrointestinal motility. A significant area of investigation is its potential role in oncology.

A phase 2 investigator-initiated study is currently underway to evaluate the effects of methylnaltrexone bromide in patients with resectable head and neck squamous cell carcinoma. patsnap.combauschhealth.com This prospective, non-randomized pilot study will administer the drug both before and after surgery to assess its impact on tumor viability, response rates, and survival rates. patsnap.combauschhealth.com The rationale for this trial is supported by preclinical data suggesting potential anti-cancer activity. patsnap.combauschhealth.com

Beyond cancer, research has suggested that methylnaltrexone may also have applications in other areas. There is some evidence to suggest it could be beneficial for other peripheral opioid-induced adverse effects, such as opioid-related nausea, vomiting, and urinary retention. nih.govnih.gov Studies have shown that methylnaltrexone can reduce nausea associated with morphine administration and decrease vomiting compared to placebo in certain patient populations. nih.gov

Development and Evaluation of Advanced Preclinical Delivery Systems

To enhance the therapeutic profile of methylnaltrexone bromide, researchers are exploring advanced preclinical delivery systems. The goal is to improve bioavailability, target specific sites of action, and potentially reduce systemic exposure. While currently available as subcutaneous injections and oral tablets, the development of novel formulations is an active area of research. fda.govrelistorhcp.com

The development of new delivery systems is crucial for expanding the therapeutic applications of methylnaltrexone. For instance, targeted delivery to specific tissues could enhance efficacy while minimizing potential side effects. Research in this area is ongoing and aims to optimize the pharmacokinetic properties of the drug for different clinical scenarios.

Mechanistic Investigations into Potential Non-Opioid Receptor Mediated Effects

While methylnaltrexone primarily acts as a mu-opioid receptor antagonist, some research is beginning to explore the possibility of non-opioid receptor mediated effects. wikipedia.orgclinicaltrials.gov Preclinical studies have suggested that methylnaltrexone may have immunomodulatory and antiangiogenic effects. nih.gov

A multi-center, prospective, parallel group trial is designed to not only evaluate the efficacy of methylnaltrexone for opioid-induced constipation with different opioid subtypes but also to explore these potential secondary effects. nih.gov A subgroup of patients in this trial will provide blood samples for the analysis of immunomodulatory and anti-angiogenic markers. nih.gov Understanding these potential mechanisms could open up new avenues for therapeutic intervention in a variety of disease states.

Integration of Multi-Omics Data in Preclinical Studies

The integration of multi-omics data is becoming an increasingly important tool in pharmaceutical research and development, offering a systems-level understanding of drug effects. nashbio.com In the context of methylnaltrexone bromide, multi-omics approaches can provide a more comprehensive picture of the complex biological mechanisms underlying its effects. nih.gov

By concurrently analyzing genomic, transcriptomic, proteomic, and metabolomic data, researchers can identify novel drug targets, uncover biomarkers for patient stratification, and gain deeper insights into the drug's mechanism of action. nashbio.com This holistic approach can help to refine mechanistic hypotheses and discover new therapeutic targets for methylnaltrexone and other opioid antagonists. nih.gov The application of multi-omics in preclinical studies of methylnaltrexone holds the promise of accelerating the discovery of its full therapeutic potential. nashbio.comnih.gov

Innovation in Analytical and Characterization Technologies for Opioid Antagonists

Advances in analytical and characterization technologies are crucial for the development and optimization of opioid antagonists like methylnaltrexone bromide. These technologies play a critical role in understanding the physicochemical properties, pharmacokinetics, and metabolism of these compounds.